1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone, also known as MTSES, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used as a reagent for modifying cysteine residues in proteins. MTSES has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
- DS12 has been investigated for its effects on memory deficits. In a scopolamine-induced amnesic rat model, DS12 demonstrated multitarget effects by preventing memory loss, reducing oxidative stress, and enhancing cholinergic function . These findings suggest its potential as a neuroprotective agent.
- While not directly related to the compound you mentioned, piperidine derivatives have been explored as antiviral agents. Novel isatin derivatives containing piperidine moieties have been synthesized and evaluated for their antiviral activity . DS12’s structural features may contribute to similar effects.
- Piperidine-based compounds, such as piperine (found in Piperaceae plants), exhibit antioxidant properties. DS12’s piperidine moiety could potentially contribute to antioxidant effects .
- DS12’s anticholinesterase activity suggests its potential in treating conditions related to cholinergic dysfunction, such as Alzheimer’s disease. It inhibits acetylcholinesterase, an enzyme associated with memory impairment .
- DS12 has been studied for its impact on ion pump activity. It prevented Na+/K±ATPase dysfunction induced by scopolamine, which is crucial for maintaining neuronal membrane potential and neurotransmission .
- DS12’s effects on biochemical markers were assessed. It did not cause adverse changes in renal or hepatic parameters, suggesting a favorable safety profile .
Memory Enhancement and Neuroprotection
Antiviral Properties
Alkaloid Antioxidant Action
Cholinesterase Inhibition
Ion Pump Modulation
Biochemical Markers and Safety Profile
Future Directions
The future directions in the research of “1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone” and similar compounds could involve further exploration of their synthesis, structural analysis, and biological activity. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[4-(3-methylsulfanylpiperidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S2/c1-11(16)12-5-7-14(8-6-12)20(17,18)15-9-3-4-13(10-15)19-2/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUQDMSRZAQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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